1-anilino-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Overview
Description
1-Anilino-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles This compound is characterized by its unique structure, which includes an aniline group, a methyl group, and a carbonitrile group attached to a fused pyrido-benzimidazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-anilino-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the following steps:
Formation of the Pyrido[1,2-a]benzimidazole Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine and o-phenylenediamine, under acidic or basic conditions.
Introduction of the Aniline Group: The aniline group can be introduced via nucleophilic substitution reactions, where an appropriate aniline derivative reacts with the pyrido[1,2-a]benzimidazole core.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through the reaction of the corresponding amine with cyanogen bromide or other suitable cyanating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-anilino-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Aniline derivatives in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
1-anilino-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition, protein-ligand interactions, and other biological processes.
Mechanism of Action
The mechanism of action of 1-anilino-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 1-anilino-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 1-anilino-2-isopentyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 1-anilino-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile
Comparison: 1-anilino-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
1-anilino-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4/c1-13-11-18(21-14-7-3-2-4-8-14)23-17-10-6-5-9-16(17)22-19(23)15(13)12-20/h2-11,21H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXUDKIIKHGQLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC=CC=C4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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